molecular formula C17H17N3O5S B2698974 methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate CAS No. 2034255-29-1

methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Cat. No.: B2698974
CAS No.: 2034255-29-1
M. Wt: 375.4
InChI Key: TVRXULFGMHERDD-UHFFFAOYSA-N
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Description

Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate is a complex organic compound that features a benzoate ester linked to a sulfamoyl group, which is further connected to a furan and pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as the furan and pyrazole derivatives, followed by their coupling with a benzoate ester.

  • Step 1: Synthesis of Furan Derivative

    • React furan with an appropriate halogenating agent to introduce a halogen substituent.
    • Conditions: Use of a solvent like dichloromethane, temperature control, and a catalyst such as iron(III) chloride.
  • Step 2: Synthesis of Pyrazole Derivative

    • Condense hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring.
    • Conditions: Acidic or basic medium, reflux conditions.
  • Step 3: Coupling Reaction

    • Couple the furan and pyrazole derivatives with a benzoate ester using a sulfamoylating agent.
    • Conditions: Use of a base like triethylamine, solvent such as acetonitrile, and controlled temperature.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.

Types of Reactions:

    Oxidation: The furan ring can undergo oxidation to form furanones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Use of oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Use of reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Use of nucleophiles like amines or thiols under basic conditions.

Major Products:

  • Oxidation of the furan ring can yield furanones.
  • Reduction of nitro groups can yield amines.
  • Substitution reactions can yield various substituted benzoates.

Scientific Research Applications

Methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of methyl 4-(N-(2-(furan-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyrazole moieties can engage in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological macromolecules, influencing their function and signaling pathways.

Comparison with Similar Compounds

  • Methyl 4-(N-(2-(thiophen-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate
  • Methyl 4-(N-(2-(pyridin-2-yl)-2-(1H-pyrazol-1-yl)ethyl)sulfamoyl)benzoate

Comparison:

    Structural Differences: The presence of different heterocyclic rings (furan, thiophene, pyridine) can influence the compound’s reactivity and interaction with biological targets.

    Unique Properties:

Properties

IUPAC Name

methyl 4-[[2-(furan-2-yl)-2-pyrazol-1-ylethyl]sulfamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O5S/c1-24-17(21)13-5-7-14(8-6-13)26(22,23)19-12-15(16-4-2-11-25-16)20-10-3-9-18-20/h2-11,15,19H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRXULFGMHERDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CO2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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